-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine can be synthesized through various methods. One reported route involves the reaction of 6-bromonicotinic acid with acetamide and phosphorous oxychloride [1].
*Source: [1] Initial Exploration of the Reaction of N-Heterocyclic Carbenes with 6-Bromonicotinic Acid and Related Compounds, Christopher S. Downey et al., Chemistry - A European Journal (2011) ()
*Source: [2] 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine - PubChem, National Institutes of Health ()
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound characterized by its unique molecular structure, which consists of eight carbon atoms, seven hydrogen atoms, one bromine atom, and two nitrogen atoms, represented by the molecular formula C8H7BrN2. The compound features a pyrrolopyridine framework that is significant in medicinal chemistry due to its potential biological activities and applications in drug discovery .
The synthesis of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the use of sodium hydride in N,N-dimethylformamide as a solvent. The reaction is carried out at room temperature for approximately two hours before being quenched with methanol. This method highlights the compound's versatility and reactivity in forming derivatives that can be further explored for biological activity .
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine exhibits significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This inhibition plays a crucial role in regulating cell signaling pathways associated with cell proliferation and differentiation. Studies indicate that this compound can impede the proliferation of specific cancer cell lines by interfering with FGFR signaling pathways, showcasing its potential as an anticancer agent .
The synthesis of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine can be achieved through various methods:
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is primarily utilized in:
Research has demonstrated that 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine interacts with FGFRs, influencing their kinase activity. This interaction is critical for understanding how this compound can modulate cellular signaling pathways involved in cancer progression. Additionally, studies have explored its effects on gene expression and cellular metabolism, further establishing its role in biochemical pathways relevant to disease states .
Several compounds share structural similarities with 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine. Below is a comparison highlighting their unique characteristics:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine | 1190319-51-7 | 0.95 | Contains a methyl group at the 2-position. |
6-Bromo-1H-pyrrolo[3,2-b]pyridine | 944937-53-5 | 0.95 | Lacks the methyl group at position 1. |
3-Bromo-1H-pyrrolo[3,2-b]pyridine | 23688-47-3 | 0.77 | Bromine substitution at position 3 instead of 6. |
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | 1190312-27-6 | 0.79 | Contains a carbaldehyde functional group. |
2-Bromo-1H-pyrrolo[3,2-c]pyridine | 1246552-50-0 | 0.83 | Bromination at position 2 alters biological activity. |
This comparison illustrates how variations in substitution patterns can lead to distinct biological profiles and applications within medicinal chemistry.